Phenylethynylmagnesium bromide

Catalog No.
S1899156
CAS No.
6738-06-3
M.F
C8H5BrMg
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethynylmagnesium bromide

CAS Number

6738-06-3

Product Name

Phenylethynylmagnesium bromide

IUPAC Name

magnesium;ethynylbenzene;bromide

Molecular Formula

C8H5BrMg

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M

SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Carbonyl Addition Reactions

PEMBr reacts readily with carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction allows for the introduction of the phenylethynyl moiety at the carbonyl carbon, leading to the formation of various functionalities such as:

  • Alkynols: Reaction with aldehydes and ketones yields propargylic alcohols with a triple bond adjacent to the hydroxyl group [].
  • Enynes: When PEMBr reacts with α,β-unsaturated carbonyl compounds, it leads to the formation of conjugated enynes containing two alternating double and triple bonds [].

Synthesis of Alkynes

PEMBr can be employed in the synthesis of terminal alkynes through a reaction with various electrophiles. For instance, treatment with alkyl halides results in the formation of substituted alkynes with a phenylethynyl group at one end [].

Phenylethynylmagnesium bromide is an organomagnesium compound with the chemical formula C8H5BrMg\text{C}_8\text{H}_5\text{BrMg}. It is classified as a Grignard reagent and is characterized by its reactivity, particularly with electrophiles. The compound is typically prepared as a solution in tetrahydrofuran, a common solvent for Grignard reagents, which allows it to remain stable under controlled conditions. Phenylethynylmagnesium bromide is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when treated with aldehydes or ketones, it yields corresponding alcohols after hydrolysis.
  • Coupling Reactions: The compound can engage in coupling reactions with halides, leading to the formation of substituted acetylenes. For example, it has been reported to react with thionyl chloride, resulting in novel coupling products .
  • Formation of Propargyl Compounds: In the presence of zinc bromide, it can undergo rearrangements to produce propargyl or allenyl derivatives .

Phenylethynylmagnesium bromide is synthesized through the reaction of phenylacetylene with magnesium bromide in an anhydrous solvent such as tetrahydrofuran. The typical procedure involves:

  • Setting up a reaction apparatus with a four-necked flask equipped with a mechanical stirrer and reflux condenser.
  • Adding magnesium turnings to tetrahydrofuran under inert atmosphere conditions.
  • Gradually introducing phenylacetylene while maintaining stirring and temperature control.
  • Allowing the reaction to proceed until completion, after which the product can be isolated and characterized .

Phenylethynylmagnesium bromide finds utility in various applications:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound can be used to develop new materials through polymerization processes.
  • Chemical Research: It is employed in studies exploring new coupling reactions and methodologies in organic synthesis.

Interaction studies involving phenylethynylmagnesium bromide primarily focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to form new carbon-carbon bonds makes it a valuable reagent in synthetic organic chemistry. Additionally, studies have shown that it reacts vigorously with moisture and air, necessitating careful handling under inert conditions to prevent degradation or hazardous reactions .

Phenylethynylmagnesium bromide shares similarities with other organomagnesium compounds but also exhibits unique properties due to its ethynyl group. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Phenylmagnesium bromideC6H5BrMg\text{C}_6\text{H}_5\text{BrMg}Standard Grignard reagent; less reactive than phenylethynyl derivative.
Ethynylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Contains only ethynyl group; used for simpler coupling reactions.
Styrylmagnesium bromideC8H7BrMg\text{C}_8\text{H}_7\text{BrMg}Similar reactivity; used for synthesizing styryl derivatives.

Uniqueness: Phenylethynylmagnesium bromide's ethynyl group enhances its nucleophilicity compared to simpler Grignard reagents, allowing for more diverse synthetic applications, particularly in forming acetylenic compounds.

Phenylethynylmagnesium bromide (C~8~H~5~BrMg) is an organomagnesium compound classified as a Grignard reagent. Its molecular weight is 205.33 g/mol, and it is identified by CAS number 6738-06-3. The compound typically exists as a 1.0 M solution in tetrahydrofuran (THF), with a density of 1.018 g/mL at 25°C. Its structure features a magnesium atom bonded to a bromine atom and a phenylethynyl group (C~6~H~5~C≡C–), stabilized by coordination with THF solvent molecules. Key identifiers include:

  • SMILES: Br[Mg]C#Cc1ccccc1
  • InChIKey: KELYMAJHHHGLIW-UHFFFAOYSA-M

The reagent’s reactivity is defined by the polarized carbon-magnesium bond, which enhances its nucleophilic character at the ethynyl carbon.

Historical Development and Discovery in Grignard Chemistry

The discovery of Grignard reagents in 1900 by Victor Grignard revolutionized synthetic organic chemistry, enabling efficient carbon-carbon bond formation. Phenylethynylmagnesium bromide emerged as a specialized variant tailored for introducing ethynyl groups into organic frameworks. Early syntheses involved reacting phenylacetylene with magnesium bromide in anhydrous THF, a method refined over decades to improve yield and stability. Its development paralleled advancements in handling air- and moisture-sensitive organometallics, critical for modern anhydrous reaction techniques.

Role in Modern Organometallic Synthesis

In contemporary synthesis, phenylethynylmagnesium bromide serves as a versatile reagent for constructing carbon-carbon bonds, particularly in alkynylation reactions. Its ethynyl group acts as a linchpin in synthesizing pharmaceuticals, agrochemicals, and conjugated polymers. For example, it facilitates the introduction of terminal alkynes into carbonyl compounds, a step critical in creating bioactive molecules.

Laboratory-Scale Preparation Protocols

Reaction of Bromoalkynes with Magnesium in Etheric Solvents

The formation of phenylethynylmagnesium bromide through the reaction of brominated alkyne precursors with metallic magnesium represents a fundamental synthetic methodology in organometallic chemistry. The process involves the direct insertion of magnesium metal into the carbon-bromine bond of phenylethynyl bromide (phenylacetylene bromide), resulting in the formation of the corresponding Grignard reagent [1].

The reaction proceeds according to the general equation:

$$ \text{PhC≡C-Br} + \text{Mg} \rightarrow \text{PhC≡C-MgBr} $$

where Ph represents the phenyl group (C₆H₅) [2]. This transformation constitutes a classic example of metal insertion into a carbon-halogen bond, characteristic of Grignard reagent formation.

The mechanism involves the heterolytic cleavage of the carbon-bromine bond, facilitated by the electron transfer from magnesium metal to the alkyne halide [3]. The resulting organometallic compound exhibits nucleophilic character at the acetylenic carbon, contrasting with the electrophilic nature of the starting bromoalkyne [4].

Laboratory protocols typically employ a molar excess of magnesium turnings (1.1-1.2 equivalents) to ensure complete consumption of the halogenated starting material [5]. The magnesium metal surface must be activated prior to reaction initiation, as discussed in subsequent sections.

Table 1: Typical Reaction Conditions for Phenylethynylmagnesium Bromide Formation

ParameterValueReference
Temperature0-25°C [2] [5]
Reaction Time2-4 hours [2] [5]
Magnesium Equivalents1.1-1.2 [5] [6]
Solvent Volume10-15 mL/g substrate [2]
AtmosphereNitrogen or Argon [5] [6]

The reaction exhibits high sensitivity to moisture and oxygen, necessitating stringent anhydrous conditions throughout the preparation [5] [6]. Trace amounts of water result in rapid decomposition of the Grignard reagent through protonolysis, yielding phenylacetylene and magnesium hydroxide bromide as decomposition products [7].

Solvent Selection: Tetrahydrofuran vs. Diethyl Ether Systems

The choice of ethereal solvent profoundly influences both the formation efficiency and stability of phenylethynylmagnesium bromide. Two primary solvents dominate laboratory-scale preparations: tetrahydrofuran and diethyl ether, each presenting distinct advantages and limitations [8] [9].

Tetrahydrofuran Solvent Systems

Tetrahydrofuran exhibits superior coordinating ability compared to diethyl ether due to its cyclic structure, which constrains the ether oxygen's electron pairs in a more accessible conformation [9] [10]. This enhanced coordination capability results in more effective stabilization of the magnesium center through solvation [11].

The higher boiling point of tetrahydrofuran (66°C) compared to diethyl ether (34.6°C) permits elevated reaction temperatures, facilitating faster reaction initiation and completion [9] [4]. This thermal advantage proves particularly beneficial for sluggish Grignard formations involving acetylenic substrates, which often exhibit reduced reactivity compared to simple alkyl halides [4].

Table 2: Comparative Properties of Ethereal Solvents

PropertyTetrahydrofuranDiethyl EtherReference
Boiling Point66°C34.6°C [9]
Coordinating AbilityEnhancedStandard [9] [10]
Reaction RateFasterSlower [4]
VolatilityLowerHigher [12]
Peroxide FormationModerateHigh [13]

Diethyl Ether Solvent Systems

Diethyl ether remains the traditional solvent for Grignard reagent preparation, offering advantages in terms of commercial availability and established protocols [14]. The lower boiling point facilitates solvent removal during workup procedures, although it simultaneously increases fire hazard due to enhanced volatility [2].

The coordination of diethyl ether to magnesium centers occurs through a dynamic equilibrium, with the ethyl groups providing greater steric freedom compared to the constrained tetrahydrofuran ring system [12]. This flexibility can influence the aggregation state of the resulting Grignard reagent in solution [15].

Mixed Solvent Systems

Contemporary synthetic approaches often employ mixed tetrahydrofuran-diethyl ether systems to optimize both reaction efficiency and product stability [12]. These combinations leverage the superior coordinating ability of tetrahydrofuran for initial formation while utilizing diethyl ether's advantageous physical properties for subsequent manipulations.

The optimal tetrahydrofuran to diethyl ether ratio typically ranges from 1:3 to 1:1, depending on the specific requirements of the synthetic sequence [12]. Such mixed systems demonstrate enhanced functional group tolerance while maintaining acceptable reaction rates [16].

Catalytic Activation Strategies (e.g., Iodine Initiation)

The formation of Grignard reagents often requires activation of the magnesium metal surface to overcome the passivating oxide layer that naturally forms upon exposure to atmospheric oxygen [17] [18]. Several catalytic activation strategies have been developed to facilitate reliable reaction initiation.

Iodine Activation Methodology

Iodine represents the most widely employed activation strategy for Grignard reagent formation [17] [19]. Small quantities of elemental iodine (typically 1-5 mg per gram of magnesium) effectively remove the magnesium oxide layer through the formation of magnesium iodide [20].

The activation mechanism involves the reaction of iodine with exposed metallic magnesium sites:

$$ \text{Mg} + \text{I₂} \rightarrow \text{MgI₂} $$

The resulting magnesium iodide dissolves in the ethereal solvent, exposing fresh magnesium surface for subsequent reaction with the organic halide [17] [18]. Visual indicators of successful activation include the disappearance of iodine color and the onset of gentle reflux as the exothermic Grignard formation commences [19].

Alternative Activation Methods

1,2-Dibromoethane provides an alternative activation strategy, particularly effective for challenging substrates [18] [6]. The mechanism involves the formation of ethylene and magnesium bromide, with the ethylene evolution serving to disrupt the oxide layer:

$$ \text{BrCH₂CH₂Br} + \text{Mg} \rightarrow \text{CH₂=CH₂} + \text{MgBr₂} $$

Methyl iodide activation offers advantages for small-scale preparations due to its high volatility and rapid reaction with magnesium surfaces [5] [6]. The resulting methane evolution provides additional mechanical disruption of the oxide layer.

Table 3: Activation Strategies for Magnesium Metal

Activation AgentMechanismAdvantagesLimitationsReference
IodineOxide dissolutionVisual indicatorCorrosive [17] [19]
1,2-DibromoethaneGas evolutionEffective for difficult casesAdditional waste [18] [6]
Methyl iodideRapid reactionSmall scale efficiencyHigh volatility [5] [6]
SonicationPhysical disruptionMild conditionsEquipment dependent [5]

Sonication Activation

Ultrasonic activation provides a physical method for disrupting the magnesium oxide layer without introducing additional chemical reagents [5]. This approach proves particularly valuable when chemical purity requirements preclude the use of traditional activation agents.

The sonication process creates microscopic cavitation bubbles that collapse near the magnesium surface, generating sufficient mechanical force to fracture the oxide coating [5]. Optimal sonication conditions typically involve frequencies of 40-60 kHz applied for 5-15 minutes prior to halide addition.

Industrial Production and Scalability Challenges

The transition from laboratory-scale to industrial production of phenylethynylmagnesium bromide presents numerous technical and economic challenges that require specialized engineering solutions and process modifications [21] [22] [16].

Scale-Up Considerations

Industrial Grignard reagent production differs fundamentally from laboratory protocols in terms of heat management, mixing efficiency, and safety considerations [22] [16]. The highly exothermic nature of Grignard formation becomes increasingly problematic at larger scales, where surface area to volume ratios decrease dramatically [13].

Heat generation rates in industrial reactors can exceed 1000 kJ per mole of Grignard formed, requiring sophisticated cooling systems to maintain temperature control [22]. Inadequate heat removal leads to uncontrolled temperature excursions, resulting in solvent reflux, product decomposition, and potential safety hazards [16].

Continuous Flow Processing Technologies

Contemporary industrial approaches increasingly employ continuous flow technology to address the inherent challenges of batch Grignard production [23] [16] [24]. Continuous processing offers superior heat and mass transfer characteristics while reducing the inventory of hazardous intermediates [16].

The MgFlow® technology developed by Chemium represents a leading example of industrial continuous flow Grignard production [23]. This system operates with reactor volumes in the liter range while achieving throughputs of hundreds of tons annually [23]. Key advantages include:

  • Reduced reaction times from hours to minutes
  • Enhanced temperature control through improved heat transfer
  • Decreased safety risks due to limited reactive inventory
  • Improved product consistency through steady-state operation

Table 4: Comparison of Batch vs. Continuous Grignard Production

ParameterBatch ProcessContinuous ProcessReference
Reaction Time2-8 hours5-30 minutes [23] [16]
Temperature ControlChallengingExcellent [22] [16]
Safety ProfileHigher riskReduced risk [23] [16]
Product ConsistencyVariableUniform [23]
Capital InvestmentLowerHigher [21]

Process Analytical Technology

Industrial Grignard production requires sophisticated process analytical technology to monitor reaction progress and product quality in real-time [22] [25]. Near-infrared spectroscopy provides continuous monitoring of reagent concentration without sampling requirements [22].

The implementation of process analytical technology enables automated control systems that adjust feeding rates, temperature, and other critical parameters to maintain optimal reaction conditions [22]. Such systems achieve Grignard yields exceeding 95% throughout extended production campaigns [22].

Economic Considerations

The economics of industrial phenylethynylmagnesium bromide production depend heavily on raw material costs, particularly the price of phenylacetylene and metallic magnesium [21]. Current market prices indicate production costs of approximately $15-25 per kilogram for technical grade material [26].

Labor costs represent a significant component due to the specialized handling requirements and safety protocols necessary for organometallic production [21]. Automated systems and continuous processing help reduce these costs while improving operational safety [23].

Regulatory and Safety Challenges

Industrial production facilities must comply with stringent environmental and safety regulations due to the flammable and reactive nature of Grignard reagents [27] [28]. Process safety management systems require comprehensive hazard analysis, emergency response procedures, and specialized containment systems [29].

The air and moisture sensitivity of Grignard reagents necessitates nitrogen-blanketed storage systems and specialized transfer equipment to prevent decomposition [16] [29]. These requirements significantly increase capital and operational costs compared to conventional chemical processes.

Purity Optimization and Byproduct Management

The commercial utility of phenylethynylmagnesium bromide depends critically on achieving high purity levels while minimizing unwanted byproducts that can interfere with subsequent synthetic transformations [30] [31] [32].

Common Impurities and Their Origins

Several classes of impurities commonly arise during phenylethynylmagnesium bromide synthesis, each requiring specific analytical methods for detection and targeted strategies for elimination [31] [33].

Hydrolysis Products

Phenylacetylene represents the primary hydrolysis product, formed through reaction of the Grignard reagent with residual moisture or protic impurities [34] [7]. This impurity proves particularly problematic as it exhibits similar solubility characteristics to the desired organometallic product [7].

The formation of phenylacetylene follows the reaction:

$$ \text{PhC≡C-MgBr} + \text{H₂O} \rightarrow \text{PhC≡C-H} + \text{Mg(OH)Br} $$

Quantitative detection of phenylacetylene impurities requires gas chromatographic analysis with flame ionization detection, capable of detecting levels as low as 0.1% by weight [31] [35].

Coupling Byproducts

Symmetrical coupling products, particularly 1,4-diphenylbutadiyne, arise from side reactions between Grignard molecules [34] [30]. These coupling reactions become more prevalent at elevated temperatures or in the presence of transition metal impurities [30].

The coupling mechanism involves:

$$ 2 \text{PhC≡C-MgBr} \rightarrow \text{PhC≡C-C≡CPh} + \text{MgBr₂} + \text{Mg} $$

Such byproducts typically account for 2-5% of the product mixture and require removal through selective precipitation or chromatographic purification [30] [28].

Table 5: Common Impurities in Phenylethynylmagnesium Bromide

Impurity TypeTypical LevelDetection MethodRemoval StrategyReference
Phenylacetylene0.5-2.0%GC-FIDSelective extraction [31] [35]
Diphenylbutadiyne1-3%HPLC-UVCrystallization [30]
Magnesium salts0.1-0.5%ICP-MSFiltration [25] [36]
Residual solvents0.01-0.1%GC-MSDistillation [37]

Analytical Methods for Purity Assessment

Comprehensive purity analysis of phenylethynylmagnesium bromide requires multiple complementary analytical techniques due to the diverse nature of potential impurities [31] [32] [38].

Spectrophotometric Analysis

Differential spectrophotometry based on reaction with acetophenone provides a specific method for determining active Grignard reagent concentration [31] [32] [38]. This technique measures the decrease in acetophenone absorbance at 243 nm, which correlates directly with Grignard concentration [38].

The method exhibits selectivity for active organometallic species and remains unaffected by decomposition products, making it ideal for quality control applications [38]. Typical precision ranges of ±1% demonstrate the reliability of this approach for routine analysis [31].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information and enables quantitative analysis of both the desired product and organic impurities [37] [39]. The acetylenic proton signal appears as a characteristic singlet around 2.5-3.0 ppm in deuterated tetrahydrofuran [37].

¹³C NMR analysis confirms the presence of the acetylenic carbons and provides information about the coordination environment around the magnesium center [39]. The sp-hybridized carbons typically appear at 80-90 ppm and 95-105 ppm for the internal and terminal acetylenic positions, respectively [37].

Mass Spectrometric Analysis

Gas chromatography-mass spectrometry enables sensitive detection of volatile impurities, particularly phenylacetylene and other organic byproducts [35] [40]. This technique achieves detection limits in the low ppm range for most organic contaminants [35].

Inductively coupled plasma-mass spectrometry provides elemental analysis for metallic impurities, including unreacted magnesium and trace transition metals that may catalyze unwanted side reactions [36] [35].

Purification Strategies

Selective Precipitation

Controlled precipitation through addition of non-coordinating solvents enables separation of the Grignard reagent from ionic impurities [28]. Hexane or petroleum ether addition precipitates magnesium salts while leaving the organometallic complex in solution [30].

Optimal precipitation conditions require careful temperature control and slow addition rates to prevent co-precipitation of the desired product [28]. Recovery yields typically exceed 90% when properly executed [30].

Extraction Purification

Liquid-liquid extraction using aqueous sodium bicarbonate solutions selectively removes acidic impurities while preserving the moisture-sensitive Grignard reagent [7]. This approach requires immediate drying of the organic phase to prevent hydrolysis [7].

The bicarbonate extraction strategy proves particularly effective for removing phenylacetic acid and other carboxylic acid impurities that may arise from oxidative degradation [7].

Crystallization Techniques

Low-temperature crystallization from concentrated ethereal solutions provides high-purity phenylethynylmagnesium bromide suitable for demanding synthetic applications [41]. Crystallization temperatures of -20°C to -40°C optimize crystal quality while minimizing decomposition [41].

The addition of coordinating co-solvents, such as dimethoxyethane, can facilitate crystallization by modifying the solvation sphere around the magnesium center [15]. These modified solvation environments often produce more stable crystalline forms [41].

Quality Control Protocols

Industrial production requires comprehensive quality control protocols that ensure consistent product purity across production batches [25] [42]. These protocols typically include:

  • Incoming raw material analysis for moisture content and purity
  • In-process monitoring of reaction temperature and Grignard concentration
  • Final product analysis for active content and impurity levels
  • Stability testing under various storage conditions

Acceptance criteria typically require minimum active content of 95% with individual impurities below 0.5% and total impurities below 2% [26] [25]. These specifications ensure reliable performance in downstream synthetic applications while maintaining acceptable shelf life characteristics [42].

Process Optimization for Purity Enhancement

Advanced process control strategies enable optimization of reaction conditions to minimize impurity formation while maximizing product yield [22] [25]. Statistical design of experiments identifies critical process parameters and their interactions [16].

Key optimization variables include:

  • Reagent addition rates and order
  • Temperature profiles throughout the reaction
  • Residence time in continuous systems
  • Solvent composition and purity
  • Activation agent selection and dosage

Dates

Modify: 2023-08-16

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